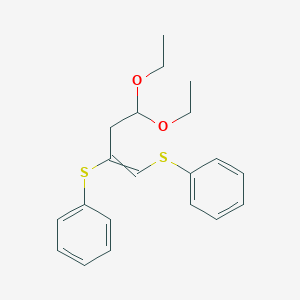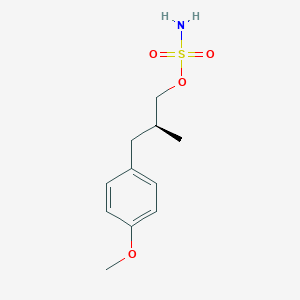
3-(Morpholine-4-sulfonyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholine-4-sulfonyl)benzaldehyde is an organic compound characterized by the presence of a morpholine ring attached to a benzaldehyde moiety through a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholine-4-sulfonyl)benzaldehyde typically involves the sulfonation of benzaldehyde followed by the introduction of the morpholine group. One common method includes the reaction of benzaldehyde with chlorosulfonic acid to form benzaldehyde sulfonyl chloride, which is then reacted with morpholine to yield the desired product. The reaction conditions often involve maintaining a controlled temperature and using an appropriate solvent to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Morpholine-4-sulfonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: 3-(Morpholine-4-sulfonyl)benzoic acid.
Reduction: 3-(Morpholine-4-sulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Morpholine-4-sulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Morpholine-4-sulfonyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. The morpholine ring can also contribute to the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Morpholine-4-sulfonyl)benzaldehyde: Similar structure but with the sulfonyl group attached at the para position.
3-(Morpholine-4-sulfonyl)benzoic acid: An oxidized form of the compound.
3-(Morpholine-4-sulfonyl)benzyl alcohol: A reduced form of the compound.
Uniqueness
3-(Morpholine-4-sulfonyl)benzaldehyde is unique due to the specific positioning of the morpholine and sulfonyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
646071-57-0 |
|---|---|
Formule moléculaire |
C11H13NO4S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
3-morpholin-4-ylsulfonylbenzaldehyde |
InChI |
InChI=1S/C11H13NO4S/c13-9-10-2-1-3-11(8-10)17(14,15)12-4-6-16-7-5-12/h1-3,8-9H,4-7H2 |
Clé InChI |
CDCZBMYHPGZHAA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)


![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)
![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)
![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)



![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
